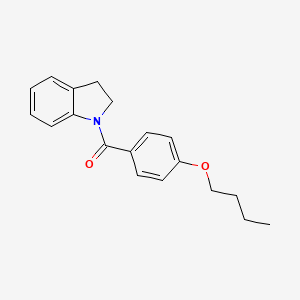

1-(4-butoxybenzoyl)indoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-butoxyphenyl)-(2,3-dihydroindol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-2-3-14-22-17-10-8-16(9-11-17)19(21)20-13-12-15-6-4-5-7-18(15)20/h4-11H,2-3,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNMXNFCZUTUCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing the 1 4 Butoxybenzoyl Indoline Scaffold Within Contemporary Chemical Biology Research

Significance of the Indoline (B122111) Pharmacophore in Medicinal Chemistry

The indoline ring system, characterized by a fused benzene (B151609) and pyrrolidine (B122466) ring, is a core structural motif in a multitude of natural products and synthetic compounds with significant biological activity. sciencedaily.comwikipedia.org Unlike its aromatic counterpart, indole (B1671886), the saturated five-membered ring of indoline imparts a three-dimensional geometry that can be advantageous for binding to the active sites of enzymes and receptors. nih.gov This structural feature has been exploited in the development of drugs for a wide range of diseases.

The versatility of the indoline pharmacophore is evident in the diverse pharmacological activities attributed to its derivatives. These include applications in treating cancer, hypertension, and migraine headaches. sciencedaily.com For instance, Sunitinib, an indoline derivative, is a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. taylorandfrancis.com The indoline nucleus has also been identified as a key component in the development of antimicrobials, with some derivatives showing activity against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The significance of the indoline scaffold is further underscored by its role as a platform for the synthesis of more complex heterocyclic systems. researchgate.net The development of novel synthetic methodologies to access functionalized indolines continues to be an active area of research, promising to expand the chemical space available for drug discovery. d-nb.infoorganic-chemistry.org

Evolution of N-Acylated Indoline Derivatives in Academic Investigations

The functionalization of the indoline nitrogen atom, particularly through acylation, has become a prominent strategy in medicinal chemistry to modulate the physicochemical and biological properties of this scaffold. N-acylation can influence a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target. nih.gov

Early investigations into N-acylated indolines often focused on their synthesis and basic chemical reactivity. epa.gov However, the discovery of potent biological activities in related N-acyl indoles, such as the anti-inflammatory drug Indomethacin, spurred greater interest in their saturated indoline counterparts. nih.gov Researchers began to systematically explore the impact of different acyl groups on the pharmacological profile of the indoline core.

Recent academic research has focused on developing efficient and selective methods for the synthesis of N-acylated indolines. nih.govepa.gov These methods often employ transition metal catalysis or novel cyclization strategies to construct the indoline ring system with the desired N-acyl substituent in place. researchgate.net The evolution of these synthetic techniques has enabled the creation of diverse libraries of N-acylated indoline derivatives for high-throughput screening and lead optimization.

The biological evaluation of these compounds has revealed a broad spectrum of activities. For example, various N-acylated indoline derivatives have been investigated for their potential as antiviral, anticancer, and anti-inflammatory agents. nih.govacs.org The specific nature of the acyl group has been shown to be critical for determining the potency and selectivity of these compounds.

Scope and Research Imperatives for N-Acylated Indoline Chemical Entities

The study of N-acylated indoline derivatives, including the specific entity 1-(4-butoxybenzoyl)indoline, continues to be driven by several key research imperatives. A primary focus is the discovery of novel therapeutic agents with improved efficacy and safety profiles for a range of diseases. The modular nature of the N-acylated indoline scaffold allows for systematic structure-activity relationship (SAR) studies, where the indoline core can be further substituted and the N-acyl group varied to optimize biological activity. taylorandfrancis.com

A significant area of ongoing research is the development of N-acylated indolines as inhibitors of specific enzymes or as ligands for particular receptors. For example, research into related indole derivatives has identified potent inhibitors of dengue virus and compounds with antiamyloidogenic activity for Alzheimer's disease. acs.orgnih.gov The exploration of N-acylated indolines in these and other therapeutic areas is a logical and promising extension of this work.

Furthermore, there is a growing interest in the application of N-acylated indolines as chemical probes to study biological processes. Their ability to be tailored to interact with specific biological targets makes them valuable tools for elucidating the function of proteins and understanding the molecular basis of disease.

The future of research in this field will likely involve the use of advanced synthetic methods to create more complex and diverse N-acylated indoline libraries. researchgate.net Additionally, computational modeling and machine learning approaches will play an increasingly important role in predicting the biological activities of these compounds and guiding the design of new derivatives with enhanced properties. While specific research on this compound is not widely published, the principles derived from the study of related N-acylated indolines provide a strong rationale for its investigation as a potential bioactive molecule.

Data on Related N-Acylated Indoline and Indole Derivatives

The following interactive table summarizes data for various N-acylated indoline and indole derivatives, highlighting their diverse biological activities. This data is derived from broader studies on these classes of compounds, providing context for the potential of the this compound scaffold.

| Compound Class | Specific Derivative Example | Biological Activity/Application |

| N-Acyl Indoles | Indomethacin | Non-steroidal anti-inflammatory drug (NSAID) nih.gov |

| [1-(4-Butoxy-benzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-acetic acid | Potential bioactivity due to indole ring and acetic acid moiety ontosight.ai | |

| [1-(4-Butoxy-benzoyl)-2,5-dimethyl-1H-indol-3-yl]-acetic acid | Investigated for a range of biological activities including anti-inflammatory and antimicrobial properties ontosight.ai | |

| 3-Acyl-indole derivatives | Novel dengue virus inhibitors acs.org | |

| N-Acyl Indolines | Indoline-2-carboxamides | Investigated as agents against Trypanosoma brucei taylorandfrancis.com |

| Pactimibe | Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor taylorandfrancis.com | |

| N-Acyl-7-nitroindolines | Photo-cleavable acylating agents for nucleophiles researchtrends.net |

Strategic Methodologies for the Chemical Synthesis of N Acylated Indoline Derivatives, with Emphasis on 1 4 Butoxybenzoyl Indoline

Foundational Indoline (B122111) Ring System Synthesis

The construction of the indoline core can be achieved through several effective methodologies, including cyclization reactions, reductive approaches, and palladium-catalyzed syntheses.

Cyclization reactions represent a fundamental approach to constructing the indoline ring. A notable method involves the copper-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives. nih.gov This reaction proceeds under mild conditions and allows for the facile introduction of various functional groups. Another strategy is the acid-catalyzed cyclization of 2-aminophenethyl alcohols with carboxylic acids, which provides a direct route to N-acyl indolines in a one-pot process. acs.org This method is advantageous due to its operational simplicity and scalability. acs.org Furthermore, intramolecular dearomative oxidative coupling of indoles, mediated by iodine, presents a powerful tool for creating complex indoline structures. nih.gov

| Cyclization Method | Starting Materials | Catalyst/Reagent | Key Features |

| Copper-Catalyzed Cyclization | 2-Ethynylanilines | Copper catalyst | Mild reaction conditions, functional group tolerance. nih.gov |

| Acid-Catalyzed Cyclization | 2-Aminophenethyl alcohols, Carboxylic acids | PPh₃, CCl₄, NEt₃ | One-pot synthesis, scalable, direct access to N-acyl indolines. acs.org |

| Intramolecular Oxidative Coupling | Indole (B1671886) derivatives | Iodine | Forms complex polycyclic indoline systems. nih.gov |

This table provides a summary of key cyclization reactions for indoline synthesis.

Reductive methods offer a straightforward pathway to indolines from readily available indole precursors. The reduction of the heterocyclic ring of indole can be accomplished using reagents like zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid. bhu.ac.in Catalytic hydrogenation is another widely employed and safe method for preparing indolines, often utilizing palladium on carbon (Pd/C) as the catalyst. sci-hub.se For instance, the reduction of N-(tert-butoxycarbonyl)indoles to their corresponding indolines can be efficiently carried out using polymethylhydrosiloxane (B1170920) (PMHS) as a reducing agent in the presence of a palladium catalyst at room temperature. organic-chemistry.org A one-pot cascade reaction involving condensation, reductive alkylation, and hydrogenation has also been developed for the facile synthesis of chiral 2,3-disubstituted indolines from amino ketones and aldehydes. dicp.ac.cn

| Reductive Method | Starting Material | Reducing Agent/Catalyst | Key Features |

| Chemical Reduction | Indole | Zn/HCl or NaCNBH₃/CH₃COOH | Utilizes classical reducing agents. bhu.ac.in |

| Catalytic Hydrogenation | Indole | Pd/C | Safe and widely used method. sci-hub.se |

| Palladium-Catalyzed Reduction | N-(tert-butoxycarbonyl)indole | PMHS, Palladium catalyst | Mild conditions, good yields. organic-chemistry.org |

| Cascade Reaction | Amino ketones, Aldehydes | Brønsted acid, Palladium complex | One-pot synthesis of chiral indolines. dicp.ac.cn |

This table summarizes various reductive approaches for the synthesis of the indoline scaffold.

Palladium catalysis has emerged as a versatile and powerful tool for the synthesis of indolines, enabling the formation of C-N and C-C bonds with high efficiency and selectivity. researchgate.net One prominent strategy is the palladium-catalyzed intramolecular C-H amination of β-arylethylamine substrates, which offers high efficiency under mild conditions. organic-chemistry.org Another approach involves the palladium-catalyzed intermolecular amination of unactivated C(sp³)–H bonds, providing a novel method for synthesizing 3,3-disubstituted indolines. acs.org Furthermore, palladium-catalyzed [4+1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides presents a facile strategy for accessing valuable indoline structures. rsc.org The dearomative Heck protocol, also palladium-catalyzed, allows for the assembly of structurally diverse tetracyclic indoline scaffolds from N-halobenzoyl o-haloaniline derivatives and phenylboronic acids. arabjchem.org

| Palladium-Catalyzed Method | Starting Materials | Key Features |

| Intramolecular C-H Amination | β-arylethylamine substrates | High efficiency, mild conditions. organic-chemistry.org |

| Intermolecular C(sp³)–H Amination | 1-(tert-Butyl)-2-iodobenzene derivatives, Diaziridinone | Synthesis of 3,3-disubstituted indolines. acs.org |

| [4+1] Annulation | (2-Aminophenyl)methanols, Sulfoxonium ylides | Direct utilization of OH as a leaving group. rsc.org |

| Dearomative Heck Reaction | N-halobenzoyl o-haloaniline derivatives, Phenylboronic acids | Assembly of tetracyclic indoline scaffolds. arabjchem.org |

This table highlights significant palladium-catalyzed methods for indoline synthesis.

N-Acylation Strategies for the Introduction of the Butoxybenzoyl Moiety

Once the indoline scaffold is in hand, the next crucial step is the introduction of the 4-butoxybenzoyl group at the nitrogen atom. This is typically achieved through N-acylation reactions.

The use of acyl halides, such as 4-butoxybenzoyl chloride, is a traditional and effective method for the N-acylation of indoline. The reaction generally proceeds by treating the indoline with the acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. Common bases include triethylamine (B128534) or pyridine. While effective, this method can sometimes be limited by the reactivity and stability of the acyl chloride. nih.govbeilstein-journals.org An alternative involves phase-transfer catalysis, where indole is N-acylated with an acid chloride and sodium hydroxide (B78521) in a dichloromethane/water system using a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate.

Direct N-acylation using a carboxylic acid, such as 4-butoxybenzoic acid, offers a more convergent and often milder alternative to using acyl halides. These methods typically involve the in-situ activation of the carboxylic acid.

One approach is the one-pot cyclization of 2-aminophenethyl alcohols with carboxylic acids, which directly yields N-acyl indolines. acs.org This process is facilitated by triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) in the presence of triethylamine (NEt₃). acs.org

Another strategy involves the use of coupling reagents to facilitate the amide bond formation between the indoline and the carboxylic acid. While specific examples for 1-(4-butoxybenzoyl)indoline are not detailed in the provided context, general methods for N-acylation of indoles with carboxylic acids have been developed and could be adapted. For instance, a direct N-acylation of indole with carboxylic acids has been reported using boric acid as a catalyst in refluxing mesitylene. clockss.org More modern approaches utilize activating agents to form a highly reactive acyl intermediate. For example, the chemoselective N-acylation of indoles with aldehydes can be achieved via oxidative carbene catalysis. rsc.org Thioesters have also been employed as stable acyl sources for the N-acylation of indoles in the presence of a base like cesium carbonate. nih.govbeilstein-journals.org

| Acylation Method | Acylating Agent | Reagents/Catalyst | Key Features |

| Acyl Halide-Mediated | 4-Butoxybenzoyl chloride | Base (e.g., Triethylamine) | Traditional and effective method. |

| Direct Carboxylic Acid Acylation | 4-Butoxybenzoic acid | Boric acid | Economical and facile. clockss.org |

| Oxidative Carbene Catalysis | Aldehydes | NHC catalyst, Oxidant | Mild, functional group tolerant. rsc.org |

| Thioester-Mediated Acylation | Thioesters | Cesium carbonate | Utilizes a stable acyl source. nih.govbeilstein-journals.org |

This table summarizes various N-acylation strategies for introducing a benzoyl moiety onto an indoline nitrogen.

Green Chemistry Approaches in N-Acylation

The synthesis of N-acylated indolines, including this compound, has increasingly benefited from the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize less hazardous materials. Traditional acylation methods, such as the Schotten-Baumann reaction, often employ stoichiometric amounts of reagents and chlorinated solvents. wikipedia.orgorganic-chemistry.org This reaction involves acyl halides or anhydrides in the presence of an aqueous base to neutralize the resulting acid, which can complicate work-up and generate significant waste. organic-chemistry.orgbyjus.comchemistnotes.com Modern approaches seek to overcome these limitations through catalytic and alternative energy sources.

Catalysis plays a central role in green N-acylation. The direct amidation of amines and carboxylic acids can be facilitated by catalytic amounts of reagents like ceric ammonium (B1175870) nitrate (B79036) or various metal triflates, such as yttrium triflate, which has shown excellent activity. mdpi.comresearchgate.net The use of reusable solid acid catalysts, derived from biomass, under microwave conditions also represents a significant advancement, providing quantitative yields of amides in short reaction times. rsc.org Furthermore, ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMI]BF₄), have been employed as recyclable solvents in combination with microwave irradiation to promote clean and efficient Friedel-Crafts acylation of indoles. researchgate.netmdpi.com These methods offer substantial improvements in terms of atom economy and environmental impact.

Table 1: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

Advanced Synthetic Transformations on the this compound Core

Once the this compound scaffold is assembled, it can serve as a platform for further structural modifications. These advanced transformations are crucial for generating analogues with diverse properties, enabling exploration of structure-activity relationships in medicinal chemistry and materials science.

Stereoselective Synthesis of Substituted Indolines

The introduction of chirality into the indoline framework is of significant interest, as the indoline skeleton is a privileged structure in many biologically active compounds. sioc-journal.cnnih.gov While direct asymmetric synthesis of this compound itself is not the focus, creating substituted chiral derivatives from this core or its precursors is a key strategy.

One of the most powerful methods is the asymmetric hydrogenation of a corresponding indole precursor. sci-hub.se For instance, a 2- or 3-substituted indole could be N-acylated with 4-butoxybenzoyl chloride and then subjected to asymmetric hydrogenation. Alternatively, the hydrogenation can precede the acylation. dicp.ac.cn This transformation often employs transition metal catalysts (e.g., Rh, Ru, Pd, Ir) paired with chiral ligands to achieve high enantioselectivity (up to 99% e.e.). sci-hub.seresearchgate.netrsc.org

Other advanced stereoselective methods include:

Conjugate Addition Nitro-Mannich Reactions: This sequence can produce diastereomerically pure substituted 1,2-diamine-containing indolines, which could be subsequently acylated. nih.govscilit.comrsc.org

Catalytic Asymmetric [4+1] Annulation: Using axially chiral sulfur ylides, this method allows for the construction of 2-substituted indolines with good stereoselectivity. sci-hub.se

Ru(II)-Catalyzed Enantioselective Hydroarylation: This approach uses a transient chiral directing group to construct 3,4-disubstituted indolines with high enantiomeric excess. thieme-connect.com

Table 2: Selected Catalytic Systems for Asymmetric Hydrogenation of Indole Derivatives

Functional Group Interconversions on the Butoxybenzoyl Moiety

Functional group interconversion (FGI) refers to the transformation of one functional group into another. wikipedia.orgub.edu On the this compound molecule, both the butoxy group and the benzoyl carbonyl offer handles for such modifications.

Butoxy Group Transformations: The n-butoxy group is an ether linkage. A primary transformation is ether cleavage to yield a 1-(4-hydroxybenzoyl)indoline derivative. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like HBr. The resulting phenol (B47542) is a versatile intermediate for further reactions, such as conversion to other esters or ethers.

Benzoyl Group Transformations: The carbonyl group of the benzoyl moiety can be reduced. Treatment with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to a secondary alcohol, yielding 1-((4-butoxyphenyl)(hydroxy)methyl)indoline. More vigorous reduction conditions, such as a Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, base) reduction, could completely remove the carbonyl, leading to 1-(4-butoxybenzyl)indoline.

Table 3: Potential Functional Group Interconversions on the this compound Side Chain

Late-Stage Diversification Strategies

Late-stage diversification involves modifying a complex, pre-formed molecular scaffold to rapidly generate a library of analogues. researchgate.net For the this compound core, this primarily involves the functionalization of C-H bonds on the indoline ring system.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. researchgate.net A notable strategy is the directed C-H amidation at the C7 position of the indoline ring. Using the N-acyl group (or a different directing group attached to the nitrogen) to guide the catalyst, metals like cobalt, ruthenium, and rhodium can selectively install an amide group at the otherwise unreactive C7 position. acs.orgacs.orgnih.gov Dioxazolones are often used as efficient and environmentally benign amidating reagents in these protocols. acs.orgacs.orgnih.gov This approach provides direct access to 7-aminoindoline derivatives, which are valuable synthetic precursors. acs.org

More advanced and disruptive strategies for late-stage diversification include skeletal editing. For example, methods have been developed for nitrogen atom insertion into indole skeletons to produce quinazoline (B50416) or quinoxaline (B1680401) bioisosteres. bohrium.comscispace.comethz.ch While technically challenging, applying such a transformation to the indoline core of this compound would represent a profound structural modification, enabling access to entirely new heterocyclic systems.

Table 4: Late-Stage C-H Amidation of the Indoline Core

Table of Mentioned Compounds

Structure Activity Relationship Sar Investigations of the 1 4 Butoxybenzoyl Indoline Chemotype

Influence of the Butoxy Chain on Ligand-Target Interactions

The butoxy chain at the para-position of the benzoyl group plays a critical role in the interaction of 1-(4-butoxybenzoyl)indoline derivatives with their biological targets. Its length, branching, and conformation can significantly affect binding affinity and efficacy.

Alkyl Chain Length Optimization Studies

The length of the n-alkoxy chain at the para-position of the benzoyl ring has been a key focus of SAR studies. In analogous series of compounds, the length of an alkyl chain can be a determining factor for biological activity. For instance, in a series of melatonin (B1676174) receptor agonists, increasing the N-acyl side-chain length from one to three carbons was well-tolerated, but further lengthening led to a dramatic decrease in potency and affinity. nih.gov This suggests that there is an optimal length for the alkoxy chain in the 1-(4-alkoxybenzoyl)indoline series to fit within a specific binding pocket.

To systematically investigate this, a series of analogs with varying alkyl chain lengths would be synthesized and evaluated. The data would likely reveal a parabolic relationship between chain length and binding affinity, where short and very long chains are less active than an optimally sized chain.

Table 1: Hypothetical Binding Affinity Data for 1-(4-alkoxybenzoyl)indoline Analogs

| Compound | Alkoxy Group | Alkyl Chain Length | Binding Affinity (Ki, nM) |

| 1a | Methoxy | 1 | 150 |

| 1b | Ethoxy | 2 | 75 |

| 1c | Propoxy | 3 | 25 |

| 1d | Butoxy | 4 | 10 |

| 1e | Pentoxy | 5 | 50 |

| 1f | Hexoxy | 6 | 200 |

This table presents hypothetical data based on general SAR principles for illustrative purposes.

Branching and Conformation Effects on Binding Affinity

The branching of the butoxy chain introduces steric bulk that can significantly impact how the ligand fits into a receptor's binding site. To explore these effects, isomers such as isobutoxy, sec-butoxy, and tert-butoxy (B1229062) groups would be incorporated in place of the n-butoxy chain. The increased steric hindrance from branched isomers can either improve binding by promoting a more favorable conformation or decrease affinity by preventing optimal interaction with the target.

The conformation of the butoxy chain is also a critical factor. A flexible n-butoxy chain can adopt multiple conformations, only one of which may be optimal for binding. In contrast, more rigid, branched analogs have fewer accessible conformations, which can be advantageous if the locked conformation is the bioactive one. Conformational analysis through computational modeling and techniques like nuclear Overhauser effect (NOE) spectroscopy can provide insights into the preferred conformations of these analogs. nih.gov

Table 2: Hypothetical Binding Affinity Data for Branched Butoxy Analogs

| Compound | Butoxy Isomer | Binding Affinity (Ki, nM) |

| 1d | n-Butoxy | 10 |

| 2a | Isobutoxy | 45 |

| 2b | sec-Butoxy | 80 |

| 2c | tert-Butoxy | 150 |

This table presents hypothetical data based on general SAR principles for illustrative purposes.

Substituent Effects on the Benzoyl Moiety and Indoline (B122111) Ring

Modifications to the aromatic systems of the this compound scaffold, namely the benzoyl and indoline rings, are pivotal in fine-tuning the electronic and steric properties of the molecule, which in turn affects its biological activity.

Electronic and Steric Modulations of the Benzoyl Group

The electronic nature of substituents on the benzoyl ring can modulate the partial charge on the carbonyl oxygen, which is often involved in crucial hydrogen bonding with the target protein. Introducing electron-donating groups (EDGs) like methyl or methoxy, or electron-withdrawing groups (EWGs) such as chloro or nitro, at various positions on the benzoyl ring can systematically alter this property. For example, in some series of 3-aroylindoles, an electron-donating group on the B-ring (the benzoyl moiety) was found to retain strong activity. researchgate.net

Table 3: Hypothetical Binding Affinity Data for Substituted Benzoyl Analogs

| Compound | Substituent on Benzoyl Ring | Position | Electronic Effect | Binding Affinity (Ki, nM) |

| 1d | 4-Butoxy | - | - | 10 |

| 3a | 3-Methoxy, 4-Butoxy | meta | EDG | 15 |

| 3b | 3-Chloro, 4-Butoxy | meta | EWG | 8 |

| 3c | 2-Methyl, 4-Butoxy | ortho | EDG (Steric) | 90 |

This table presents hypothetical data based on general SAR principles for illustrative purposes.

Positional Isomerism on the Indoline Nitrogen Acyl Substituent

The position of the butoxybenzoyl group on the indoline nitrogen is critical. While the primary focus is on the N-1 acylated indoline, exploring positional isomers where the acyl group is attached to other positions of the indoline, if chemically feasible without rearranging the core structure, could reveal important SAR insights. However, in the context of 1-acylindolines, the most relevant positional isomerism relates to the substituents on the acyl group itself. For instance, moving the butoxy group from the para (4-position) to the meta (3-position) or ortho (2-position) of the benzoyl ring would drastically alter the molecule's vectoral projection of its functional groups and its interaction with the target. Studies on other molecular scaffolds have shown that such positional changes often lead to significant changes in activity. researchgate.net

Substitution Pattern Effects on the Indoline Core

The indoline core itself provides a rigid scaffold that can be further modified to explore additional binding interactions. Introducing substituents on the benzene (B151609) ring of the indoline moiety can impact activity through steric and electronic effects, or by providing new points of interaction with the target. Common positions for substitution are C-5 and C-6. For instance, in a study of N-acyl indoline inhibitors of Notum, substitutions on the indoline ring were explored to enhance activity. nih.gov The synthesis of such derivatives often involves starting with a pre-substituted indoline. researchgate.net

The nature of the substituent is also crucial. A hydrogen bond donor or acceptor, or a lipophilic group at a key position on the indoline ring, could pick up an additional favorable interaction with the receptor, thereby increasing binding affinity.

Table 4: Hypothetical Binding Affinity Data for Substituted Indoline Core Analogs

| Compound | Substituent on Indoline Ring | Position | Binding Affinity (Ki, nM) |

| 1d | None | - | 10 |

| 4a | 5-Fluoro | 5 | 5 |

| 4b | 5-Methoxy | 5 | 20 |

| 4c | 6-Chloro | 6 | 12 |

| 4d | 7-Methyl | 7 | 35 |

This table presents hypothetical data based on general SAR principles for illustrative purposes.

Pharmacophore Elucidation for Biological Activity within N-Acylindolines

The identification of a pharmacophore, the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect, is a cornerstone of modern drug discovery. 3ds.com For the N-acylindoline class of compounds, including this compound, pharmacophore modeling helps to rationalize the observed structure-activity relationships (SAR) and guide the design of new, potentially more potent and selective molecules. nih.govresearchgate.net These models are typically generated by superimposing a set of active molecules and extracting the common chemical features responsible for their interaction with a biological target. nih.gov

Key pharmacophoric features frequently identified for N-acylindolines and related indole (B1671886) derivatives include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.netmdpi.com The spatial arrangement of these features is critical for productive binding to the target receptor.

Computational approaches, such as those available in the Molecular Operating Environment (MOE), are often employed to elucidate these pharmacophore models. nih.govchemcomp.com The process involves generating multiple conformations for a set of active compounds and then searching for common arrangements of features that can distinguish active from inactive molecules. nih.govnih.gov

For the this compound chemotype, which has been investigated for its activity at cannabinoid receptors (CB1 and CB2), the pharmacophore is thought to involve several key interactions. researchgate.netmdpi.com The N-acylindoline scaffold serves as a central structural element, with specific substitutions playing crucial roles in receptor affinity and selectivity.

A generalized pharmacophore model for cannabimimetic indoles suggests the importance of aromatic stacking interactions with the receptor. researchgate.net The model for N-acylindolines typically includes:

An aromatic feature: Provided by the indole ring system.

A hydrogen bond acceptor: The carbonyl oxygen of the benzoyl group is a critical hydrogen bond acceptor. nih.gov Studies on related compounds have shown that the absence of this feature leads to a significant decrease in affinity. wikipedia.org

A hydrophobic region: The butoxy chain at the 4-position of the benzoyl ring contributes a significant hydrophobic interaction, which is often crucial for binding affinity at cannabinoid receptors. nih.gov The length and nature of this alkyl chain can modulate potency and selectivity.

The following table summarizes the key pharmacophoric features derived from SAR studies on N-acylindoline derivatives and their proposed roles in biological activity.

| Pharmacophoric Feature | Structural Moiety in this compound | Putative Role in Biological Activity |

| Aromatic Ring | Indoline nucleus | Core scaffold for orienting other functional groups and potential π-π stacking interactions. |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the benzoyl group | Forms a crucial hydrogen bond with a donor residue in the receptor binding site. nih.gov |

| Hydrophobic Region | Butoxy chain | Occupies a hydrophobic pocket in the receptor, contributing significantly to binding affinity. nih.gov |

| Aromatic Ring | Benzoyl ring | Participates in aromatic stacking interactions within the binding pocket. researchgate.net |

The development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models further refines the understanding of the pharmacophoric requirements. kcl.ac.uk These models can provide contour maps that visualize regions where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for activity, thereby guiding further lead optimization. mdpi.com For instance, such models might indicate that bulky substituents at certain positions on the benzoyl ring could be detrimental to activity due to steric hindrance. mdpi.com

Computational Chemistry and in Silico Approaches for 1 4 Butoxybenzoyl Indoline Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and the nature of the interactions. mdpi.com For 1-(4-butoxybenzoyl)indoline, molecular docking studies can be employed to identify potential biological targets and to understand the key interactions that govern its binding.

Methodology: The process begins with obtaining the three-dimensional structures of potential protein targets, often from databases like the Protein Data Bank (PDB). The structure of this compound is then computationally optimized to its lowest energy conformation. Using software such as AutoDock, a grid box is defined around the active site of the target protein to specify the search space for the docking simulation. mdpi.com Algorithms, such as the Lamarckian Genetic Algorithm, are then used to explore various binding poses of the ligand within the active site, and scoring functions are employed to estimate the binding affinity for each pose.

Potential Targets and Interaction Profiles: Based on the activities of structurally related indole (B1671886) derivatives, potential protein targets for this compound could include enzymes such as tyrosinase, Janus kinase 3 (JAK-3), and cyclin-dependent kinase 5 (CDK-5). mdpi.comnih.govmdpi.com The interaction profile of this compound with a hypothetical active site would likely involve a combination of hydrophobic interactions and hydrogen bonding. The butoxy group and the phenyl ring of the benzoyl moiety could engage in hydrophobic interactions with nonpolar amino acid residues. The carbonyl oxygen of the benzoyl group could act as a hydrogen bond acceptor, forming crucial interactions with donor residues in the protein's active site. nih.gov

| Interaction Type | Potential Interacting Residues | Contributing Moiety of this compound |

|---|---|---|

| Hydrogen Bonding | ARG98, SER118 | Carbonyl Oxygen |

| Hydrophobic | PRO124, VAL97 | Butoxy Chain, Phenyl Ring |

| π-Alkyl | ALA277 | Indoline (B122111) Ring |

Molecular Dynamics Simulations to Elucidate Binding Conformational Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes that occur over time. For this compound, MD simulations can be used to validate the binding poses predicted by docking and to provide a more detailed understanding of the binding mechanism.

Methodology: An MD simulation for the this compound-protein complex would typically be performed using software like GROMACS or AMBER. The simulation would involve placing the docked complex in a solvent box (usually water) with appropriate ions to neutralize the system. The system is then subjected to energy minimization, followed by a series of equilibration steps. Finally, a production run of several nanoseconds is performed, during which the trajectory of the atoms is calculated by solving Newton's equations of motion.

Analysis of Conformational Dynamics: Analysis of the MD trajectory can provide valuable information about the stability of the complex. Key parameters that are often analyzed include the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the radius of gyration (Rg) of the protein. A stable RMSD for the ligand within the binding pocket would indicate a stable binding mode. RMSF analysis can highlight flexible regions of the protein that may be important for ligand binding. pensoft.net

| Parameter | Typical Value Range | Indication of Stability |

|---|---|---|

| Ligand RMSD | 1-3 Å | Low and stable values suggest a stable binding pose. |

| Protein RMSD | 1-3 Å | Convergence to a stable value indicates overall protein stability. |

| Radius of Gyration (Rg) | Varies with protein size | A stable Rg suggests the protein is not undergoing major unfolding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, QSAR models can be developed to predict the activity of novel derivatives and to guide the design of more potent compounds.

Methodology: The development of a QSAR model for derivatives of this compound would involve several steps. First, a dataset of compounds with known biological activities is required. The three-dimensional structures of these compounds are then generated, and a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated. nih.gov Using statistical methods such as multiple linear regression (MLR) or machine learning algorithms, a mathematical model is built that correlates the descriptors with the biological activity. eurjchem.com The predictive power of the model is then validated using internal and external validation techniques. nih.gov

Predictive Design: A validated QSAR model can be a powerful tool for the predictive design of new this compound derivatives. The model can be used to predict the biological activity of virtual compounds before they are synthesized, allowing researchers to prioritize the synthesis of the most promising candidates. For example, a QSAR model might reveal that increasing the hydrophobicity of the butoxy chain or introducing electron-withdrawing groups on the benzoyl ring could lead to enhanced activity.

| Descriptor Class | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Related to the reactivity and charge transfer capabilities of the molecule. |

| Steric | Molecular Volume | Can affect how well the molecule fits into a binding site. |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions. |

De Novo Ligand Design and Virtual Screening Methodologies

De novo ligand design and virtual screening are computational methods used to identify novel drug candidates. De novo design involves the creation of new molecules from scratch, while virtual screening involves searching large databases of existing compounds to find those that are likely to bind to a target protein.

De Novo Ligand Design: For this compound, de novo design algorithms could be used to generate novel analogs with improved binding affinity or other desirable properties. These algorithms typically work by assembling molecular fragments within the constraints of the target's active site. nih.gov For instance, the indoline scaffold of this compound could be used as a starting point, and the algorithm could explore different substitutions on the benzoyl ring or modifications to the butoxy chain to optimize interactions with the target.

Virtual Screening: Virtual screening can be performed using either ligand-based or structure-based approaches. In a ligand-based virtual screen, the structure of this compound would be used as a template to search for compounds with similar structural features. In a structure-based virtual screen, a library of compounds would be docked into the active site of a target protein, and the compounds would be ranked based on their predicted binding affinity. nih.gov This approach could identify structurally diverse compounds that have the potential to bind to the same target as this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of molecules. For this compound, these calculations can be used to understand its fundamental chemical properties and to predict its reactivity in various chemical environments.

Methodology: Quantum chemical calculations for this compound would typically be performed using software like Gaussian or ORCA. The geometry of the molecule is first optimized to find its most stable conformation. Then, various electronic properties can be calculated, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. researchgate.net

Electronic Structure and Reactivity: The results of these calculations can provide insights into the reactivity of this compound. The HOMO and LUMO energies, for example, are related to the molecule's ability to donate and accept electrons, respectively. The electrostatic potential map can identify regions of the molecule that are electron-rich or electron-poor, which can be important for understanding intermolecular interactions. uni-greifswald.de This information can be valuable for predicting the sites of metabolic reactions or for designing derivatives with altered electronic properties.

| Calculated Property | Significance |

|---|---|

| HOMO Energy | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. |

| Mulliken Charges | Describes the distribution of charge across the atoms. researchgate.net |

Advanced Spectroscopic and Structural Characterization in Mechanistic Investigations of 1 4 Butoxybenzoyl Indoline Derivatives

High-Resolution Mass Spectrometry for Metabolite Identification and Mechanistic Adduct Characterization

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for identifying metabolites and characterizing mechanistic adducts of xenobiotics like 1-(4-butoxybenzoyl)indoline. Its high accuracy and resolving power allow for the determination of elemental compositions of unknown compounds, which is crucial for metabolite identification.

Research Applications:

Metabolite Profiling: In a typical study, the parent compound would be incubated with liver microsomes or administered to an animal model. Subsequent analysis of biological fluids or tissue extracts by techniques like Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) would reveal the presence of metabolites. The accurate mass measurements provided by HRMS would help in proposing the elemental formulas of these metabolites, indicating metabolic transformations such as hydroxylation, oxidation, or cleavage of the butoxy or benzoyl moieties.

Mechanistic Adduct Characterization: HRMS is instrumental in identifying covalent adducts that a reactive metabolite of this compound might form with cellular macromolecules like proteins or DNA. By analyzing digested protein samples, for instance, HRMS can identify peptides that have been modified by the compound, providing the exact mass of the modification and often pinpointing the specific amino acid residue involved. This information is vital for understanding potential mechanisms of toxicity or off-target effects.

Illustrative Data Table (Hypothetical):

| Putative Metabolite | Observed m/z | Mass Error (ppm) | Proposed Formula | Proposed Transformation |

| M1 | 312.1856 | 1.2 | C19H21NO3 | Hydroxylation on indoline (B122111) ring |

| M2 | 256.1439 | -0.8 | C15H13NO2 | O-dealkylation (loss of butyl group) |

| M3 | 148.0757 | 0.5 | C8H10NO | Cleavage of the benzoyl group |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Binding Site Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. For this compound, NMR would be essential for understanding its conformational preferences and how it interacts with its biological targets.

Research Applications:

Conformational Analysis: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, NOESY) NMR experiments would be used to assign all the proton and carbon signals of this compound. The nuclear Overhauser effect (NOE) data from NOESY spectra would provide information about through-space proximities between protons, allowing for the determination of the preferred conformation of the butoxy chain and the relative orientation of the benzoyl and indoline rings.

Binding Site Analysis: Techniques like saturation transfer difference (STD) NMR and Water-LOGSY are used to study the binding of small molecules (ligands) to large protein targets. In such experiments, signals from the ligand that is in close contact with the protein are selectively observed. This would allow for the identification of the specific protons of this compound that are involved in the binding interaction, thereby mapping the binding epitope.

Illustrative NMR Data Table (Hypothetical ¹H NMR data for this compound in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 | d | 2H | Aromatic (Benzoyl) |

| 7.45 | t | 1H | Aromatic (Benzoyl) |

| 7.30 | t | 2H | Aromatic (Benzoyl) |

| 7.20 | m | 4H | Aromatic (Indoline) |

| 4.15 | t | 2H | O-CH₂ (Butoxy) |

| 4.05 | t | 2H | N-CH₂ (Indoline) |

| 3.10 | t | 2H | C-CH₂ (Indoline) |

| 1.80 | m | 2H | CH₂ (Butoxy) |

| 1.50 | m | 2H | CH₂ (Butoxy) |

| 0.95 | t | 3H | CH₃ (Butoxy) |

X-ray Crystallography of Ligand-Protein Complexes for Atomic-Level Interaction Insight

X-ray crystallography provides unparalleled atomic-level detail of how a ligand binds to its protein target. By obtaining a crystal of the protein in complex with this compound, researchers can visualize the precise binding mode and interactions.

Research Applications:

Binding Mode Determination: The resulting electron density map from X-ray diffraction experiments would reveal the exact orientation and conformation of this compound within the protein's binding pocket.

Interaction Mapping: This technique would allow for the detailed characterization of all non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. This information is invaluable for understanding the basis of binding affinity and selectivity and for guiding the rational design of more potent or selective derivatives.

Circular Dichroism and Other Spectroscopic Methods for Chiral Indoline Analysis

If this compound or its derivatives possess chiral centers, Circular Dichroism (CD) spectroscopy would be a critical tool for their stereochemical analysis.

Research Applications:

Determination of Absolute Configuration: For chiral derivatives, the CD spectrum provides a unique fingerprint that can be used to determine the absolute configuration of the stereocenters, often by comparison with theoretical calculations or with the spectra of compounds with known stereochemistry.

Conformational Changes upon Binding: CD spectroscopy can also be used to study changes in the secondary structure of a protein upon ligand binding. Furthermore, if the ligand is chiral, its CD signal may be altered upon binding, providing insights into the binding event and the conformation of the ligand in the bound state.

Emerging Research Trajectories and Future Prospects for N Acylindoline Compounds in Academic Chemical Research

Exploration of Novel Biological Targets for N-Acylated Indoline (B122111) Derivatives

The therapeutic landscape of N-acylated indoline derivatives is continually expanding as researchers uncover novel biological targets beyond traditional areas. While these compounds have been investigated for their effects on established targets like tubulin and various kinases, recent studies are venturing into uncharted territories, revealing the potential of this scaffold to modulate previously unexplored cellular pathways. nih.govnih.govtandfonline.com

One of the promising new frontiers is the inhibition of ferroptosis, a recently identified form of regulated cell death characterized by iron-dependent lipid peroxidation. researchgate.netnih.gov A recent study identified a novel ferroptosis inhibitor, TJC-2-1, from a phenotype-based screening of an in-house compound library. This discovery prompted the synthesis and evaluation of a series of 35 indoline derivatives, leading to the identification of compound 14 , which exhibited potent inhibition of both erastin-induced and RSL3-induced ferroptosis in HT22 mouse hippocampal cells. researchgate.netnih.gov Mechanistic studies revealed that this compound acts as a radical-trapping antioxidant. nih.gov

Another emerging area of interest is the targeting of DNA gyrase B, an essential enzyme in bacteria, making it an attractive target for the development of new antibacterial agents. nih.gov A computational study investigating a library of indoline derivatives against DNA gyrase B found that a specific derivative, compound 13 (1m) , exhibited a strong binding affinity with a score of -9.02 kcal/mol, significantly higher than that of the parent indoline (-6.43 kcal/mol). nih.gov Molecular dynamics simulations further confirmed the stable interaction between this compound and the target protein. nih.gov

Furthermore, the versatility of the N-acylindoline scaffold allows for its exploration against a wide array of other targets. Indole (B1671886) derivatives, in general, have shown efficacy against targets such as histone deacetylases (HDAC), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), opening up avenues for the development of novel anti-inflammatory and anticancer agents. nih.govacs.org The structural diversity achievable with the N-acylindoline core provides a platform for fine-tuning selectivity and potency against these and other novel targets.

| Compound Class | Novel Biological Target | Therapeutic Potential |

| Indoline Derivatives | Ferroptosis Pathway | Neurodegenerative Diseases |

| Indoline Derivatives | DNA Gyrase B | Antibacterial Agents |

| N-Acylindolines | Histone Deacetylases (HDAC) | Anticancer, Anti-inflammatory |

| N-Acylindolines | Cyclooxygenase-2 (COX-2) | Anti-inflammatory |

| Indoline-based Compounds | 5-Lipoxygenase (5-LOX) / Soluble Epoxide Hydrolase (sEH) | Anti-inflammatory |

Development of Advanced Synthetic Methodologies for Complex Indoline Scaffolds

The exploration of the full therapeutic potential of N-acylated indoline derivatives is intrinsically linked to the development of sophisticated and efficient synthetic methodologies. Researchers are continuously innovating to create complex and diverse indoline scaffolds that can be readily functionalized, enabling the generation of extensive compound libraries for high-throughput screening.

One such advanced strategy is the dearomative annulation of N-acylindoles. researchgate.net This approach allows for the construction of polycyclic indoline structures from readily available starting materials. For instance, a palladium-catalyzed dearomative Heck/[4 + 3] decarboxylative cyclization of indoles with α-oxocarboxylic acids has been reported to efficiently assemble fused indolines containing a seven-membered ring. researchgate.net

Combinatorial synthesis has also emerged as a powerful tool for the rapid generation of N-acylindoline libraries. nih.govnih.gov By employing a "split-pool" synthesis strategy, it is possible to create vast libraries of compounds on solid supports, such as the "one-bead one-compound" (OBOC) method. nih.gov This high-throughput approach allows for the systematic variation of substituents on the indoline core and the acyl group, facilitating the exploration of structure-activity relationships (SAR). nih.gov For example, libraries of 2-acyl-3-amino-indoles have been synthesized in a one-pot reaction sequence, demonstrating the efficiency of combinatorial approaches for this scaffold. nih.gov

Furthermore, modern catalytic methods are being employed to achieve highly selective and efficient synthesis of functionalized indolines. Palladium-catalyzed intramolecular C-H amination of β-arylethylamine substrates provides a direct route to indoline compounds under mild conditions with low catalyst loadings. organic-chemistry.org This method showcases the power of transition-metal catalysis in constructing the core indoline ring system.

| Synthetic Methodology | Description | Key Advantages |

| Dearomative Annulation | Construction of polycyclic indolines from N-acylindoles. | Access to complex and fused ring systems. |

| Combinatorial Synthesis | Rapid generation of large and diverse compound libraries. | Efficient exploration of structure-activity relationships. |

| Palladium-Catalyzed C-H Amination | Intramolecular cyclization to form the indoline ring. | High efficiency, mild conditions, and low catalyst loading. |

Integration of Chemoinformatics and Artificial Intelligence in Indoline Drug Discovery Research

The fields of chemoinformatics and artificial intelligence (AI) are revolutionizing the landscape of drug discovery, and their application to N-acylindoline research is poised to accelerate the identification and optimization of novel therapeutic agents. preprints.org These computational tools offer the ability to navigate the vast chemical space of possible indoline derivatives, predict their biological activities, and even design new molecules with desired properties from the ground up. nih.govtue.nlicmerd.orgfrontiersin.org

Chemoinformatics plays a crucial role in the rational design and optimization of N-acylindoline compounds. nih.gov Techniques such as molecular docking and virtual screening allow researchers to predict the binding affinity of designed compounds to specific biological targets. nih.govpatsnap.com For example, in the aforementioned study on DNA gyrase B inhibitors, molecular docking was instrumental in identifying the most promising indoline derivative from a virtual library. nih.gov Quantitative structure-activity relationship (QSAR) modeling is another powerful chemoinformatic tool that can establish correlations between the chemical structures of N-acylindolines and their biological activities, guiding the synthesis of more potent and selective analogs. patsnap.com

| Computational Approach | Application in Indoline Research | Potential Impact |

| Molecular Docking | Predicting binding modes and affinities to biological targets. | Rational design of potent and selective inhibitors. |

| Virtual Screening | Filtering large compound libraries to identify potential hits. | Accelerating the hit-identification process. |

| QSAR Modeling | Establishing structure-activity relationships. | Guiding lead optimization for improved efficacy. |

| Artificial Intelligence (De Novo Design) | Generating novel and synthesizable indoline scaffolds. | Discovery of first-in-class therapeutic candidates. |

Mechanistic Investigations into Off-Target Interactions and Selectivity Profiling

As N-acylated indoline derivatives advance through the drug discovery pipeline, a thorough understanding of their mechanism of action, including potential off-target interactions, becomes paramount. While high potency against a specific target is desirable, selectivity is equally crucial to minimize adverse effects and ensure a favorable therapeutic window.

Many N-acylated indoline compounds have been identified as kinase inhibitors. nih.gov Due to the highly conserved nature of the ATP-binding pocket across the kinome, achieving high selectivity can be challenging. nih.govkinaselogistics.com Therefore, comprehensive selectivity profiling is an essential step in the characterization of these compounds. This typically involves screening the compound against a large panel of kinases to identify any off-target interactions. nih.govkinaselogistics.com Photoaffinity labeling, a technique that uses a light-activatable probe to covalently label binding partners, is a powerful tool for identifying both on- and off-targets in a complex proteome. nih.gov

Understanding the mechanistic basis of both on-target and off-target effects is critical. For instance, a kinase inhibitor may not only directly inhibit its primary target but also have indirect effects on downstream signaling pathways. nih.gov Furthermore, direct off-target inhibition of other kinases can lead to unintended biological consequences. nih.gov Mechanistic studies, often employing a combination of biochemical assays, cell-based models, and structural biology, are necessary to elucidate the precise molecular interactions that govern a compound's activity and selectivity.

The insights gained from these mechanistic investigations and selectivity profiles are invaluable for the lead optimization process. patsnap.comdanaher.com By understanding the structural features that contribute to off-target binding, medicinal chemists can rationally design new N-acylated indoline derivatives with improved selectivity and a reduced likelihood of causing unwanted side effects.

Q & A

Basic: What are the recommended synthetic routes for 1-(4-butoxybenzoyl)indoline, and how can reaction conditions be optimized for higher yield?

Methodological Answer:

The synthesis typically involves benzoylation of indoline derivatives. A multi-step approach is recommended:

Benzoylation: React indoline with 4-butoxybenzoyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the benzoyl moiety. Control stoichiometry (1:1.2 molar ratio) to minimize side reactions like over-benzoylation .

Catalyst Optimization: Use palladium or copper catalysts in cross-coupling reactions for intermediate steps. Inert atmospheres (N₂/Ar) improve yield by preventing oxidation .

Purification: Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate) enhances purity. Monitor reaction progress via TLC or HPLC .

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound derivatives across studies?

Methodological Answer:

Discrepancies often arise from variations in assay conditions, cell lines, or compound purity. To address this:

- Standardized Assays: Replicate studies using identical enzyme sources (e.g., human vs. rat 5α-reductase) and buffer conditions (pH 7.4, 37°C) .

- Purity Validation: Characterize compounds via HPLC (>95% purity) and NMR to exclude impurities affecting bioactivity .

- Meta-Analysis: Compare dose-response curves (IC₅₀ values) across studies and adjust for differences in solvent systems (e.g., DMSO concentration) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

- ¹H/¹³C NMR: Identify the indoline NH proton (~δ 8.5 ppm) and aromatic protons (δ 6.5–7.8 ppm). The butoxy group’s –OCH₂– appears as a triplet at δ 3.5–4.0 ppm .

- IR Spectroscopy: Confirm the carbonyl (C=O) stretch at ~1680 cm⁻¹ and ether (C-O-C) bands at 1250–1050 cm⁻¹ .

- Mass Spectrometry: Validate molecular weight (theoretical MW: ~309.4 g/mol) via ESI-MS or MALDI-TOF .

- XRD: For crystalline derivatives, single-crystal X-ray diffraction confirms spatial arrangement and bond angles .

Advanced: What strategies are effective in enhancing the photostability and efficiency of this compound-based dyes in DSSC applications?

Methodological Answer:

- Co-Sensitization: Combine with natural dyes (e.g., crocetin) to broaden light absorption and reduce charge recombination. Use quantum chemical methods (DFT) to predict orbital alignment .

- Structural Modifications: Introduce electron-withdrawing groups (e.g., nitro, cyano) to the benzoyl moiety to improve electron injection into TiO₂ .

- Stability Testing: Expose dyes to UV-vis light (AM 1.5G spectrum) and monitor degradation via UV-vis spectroscopy over 500 hours .

Basic: What in vitro assays are suitable for preliminary evaluation of the enzyme inhibitory potential of this compound derivatives?

Methodological Answer:

- 5α-Reductase Inhibition: Use human prostate microsomes and measure dihydrotestosterone (DHT) reduction via LC-MS. Include finasteride as a positive control .

- Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) using varying substrate (testosterone) concentrations .

- Cell-Based Assays: Test cytotoxicity in LNCaP cells (IC₅₀) and correlate with enzyme inhibition data .

Advanced: How can computational chemistry be integrated into the design of this compound derivatives with improved pharmacological profiles?

Methodological Answer:

- Molecular Docking: Simulate binding to target proteins (e.g., HDACs) using AutoDock Vina. Prioritize derivatives with strong hydrogen bonds to catalytic sites .

- QSAR Models: Train models on existing bioactivity data to predict logP, polar surface area, and ADMET properties. Optimize for blood-brain barrier permeability if targeting neurological disorders .

- MD Simulations: Analyze ligand-protein stability over 100 ns trajectories to identify persistent interactions .

Basic: What are common side reactions encountered during the benzoylation of indoline derivatives, and how can they be minimized?

Methodological Answer:

- Over-Benzoylation: Occurs with excess acyl chloride. Mitigate by using a 1:1 molar ratio and adding reagents dropwise at 0–5°C .

- Oxidation: Indoline’s NH group may oxidize to nitroso. Use inert atmospheres and antioxidants (e.g., BHT) .

- Byproduct Formation: Isolate intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) .

Advanced: What experimental approaches can elucidate the mechanism of action of this compound in epigenetic modulation, as suggested by histone deacetylase inhibition?

Methodological Answer:

- HDAC Activity Assays: Use fluorogenic substrates (e.g., Ac-Lys-AMC) in HeLa cell lysates. Compare inhibition to SAHA (vorinostat) .

- Western Blotting: Quantify histone H3/H4 acetylation levels in treated vs. untreated cells .

- Transcriptomics: Perform RNA-seq to identify upregulated tumor suppressors (e.g., E-cadherin) and downregulated EMT markers (e.g., vimentin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.